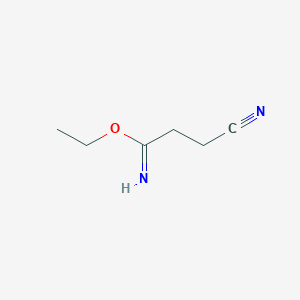
Ethyl2-cyanoethanecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyanoethanecarboximidate is an organic compound with the molecular formula C5H8N2O. It is a versatile chemical used in various fields of scientific research and industry due to its unique reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanoethanecarboximidate can be synthesized through the reaction of ethyl cyanoacetate with various amines. One common method involves the solvent-free reaction of ethyl cyanoacetate with amines at elevated temperatures. For instance, the reaction can be carried out by stirring ethyl cyanoacetate with amines at 70°C for several hours .
Industrial Production Methods
In industrial settings, the production of ethyl 2-cyanoethanecarboximidate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyanoethanecarboximidate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with ethyl 2-cyanoethanecarboximidate include bases, acids, and other nucleophiles. The reaction conditions typically involve moderate to high temperatures and may require the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from reactions involving ethyl 2-cyanoethanecarboximidate depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products are typically substituted imidates, while in cyclization reactions, heterocyclic compounds are formed .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyanoethanecarboximidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 2-cyanoethanecarboximidate involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyanoethanecarboximidate can be compared with other similar compounds such as ethyl cyanoacetate and ethyl 2-cyanoethanimidoate. While all these compounds share similar structural features, ethyl 2-cyanoethanecarboximidate is unique in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
List of Similar Compounds
- Ethyl cyanoacetate
- Ethyl 2-cyanoethanimidoate
- Methyl cyanoacetate
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
ethyl 3-cyanopropanimidate |
InChI |
InChI=1S/C6H10N2O/c1-2-9-6(8)4-3-5-7/h8H,2-4H2,1H3 |
InChI-Schlüssel |
GOXXPLKSABYZSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)


![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)



![4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238115.png)

![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)

